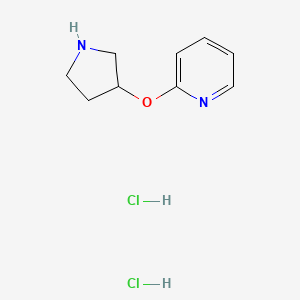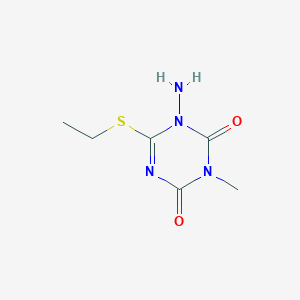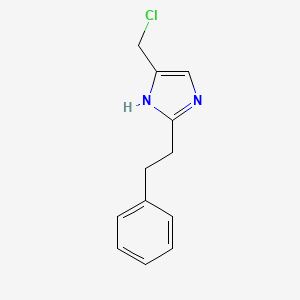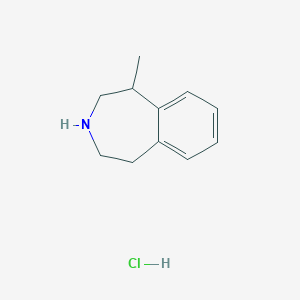
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions yielding the desired product with significant specificity. For example, Wang Jin-peng (2013) described the preparation of a structurally similar compound, "2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol," through a process involving 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions to achieve an 88.5% yield (Wang Jin-peng, 2013).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic studies, provides insights into the compound's geometric and electronic configuration. For instance, Muzzaffar A Bhat et al. (2019) conducted spectral characterization and crystallographic analysis, employing DFT studies to understand the structural aspects of a related piperazinium chloride compound. These analyses revealed the crystalline structure and electronic properties, establishing a foundation for understanding similar compounds (Muzzaffar A Bhat et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. The study by M. Wujec and R. Typek (2023) on a novel compound demonstrates the potential reactions and properties, including the synthesis route and product characterization, indicative of the broader chemical behavior of similar molecules (M. Wujec & R. Typek, 2023).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are crucial for understanding the compound's applications and handling. The work by Xiong‐Wen Yang et al. (2005) on a dichlorophenyl piperazinium chloride provides a detailed examination of such physical properties, including hydrogen bonding and crystal packing, which are essential for comprehending the compound's behavior in different environments (Xiong‐Wen Yang et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are integral for assessing the compound's utility and safety. Studies such as those by J.V.Guna et al. (2009) on derivatives of 4-[(4-chlorophenyl)(phenyl) methyl]piperazine highlight the synthetic routes, biological activity, and chemical stability, providing insights into the compound's comprehensive chemical profile (J.V.Guna et al., 2009).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Pyrrolidine Derivatives in Medicine and Industry : Pyrrolidines demonstrate significant biological effects and are used in medicine, dyes, and agrochemical substances. Research into the synthesis of pyrrolidines through [3+2] cycloaddition reactions has shown promising results for creating compounds under mild conditions, potentially advancing the development of new pharmaceuticals and industrial chemicals (Żmigrodzka et al., 2022).
Antimicrobial Activity of Pyrrolidine Derivatives : The synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives has demonstrated significant bacteriostatic and antituberculosis activity. This highlights the potential of pyrrolidine derivatives in creating new antimicrobial agents, which could be crucial in addressing drug-resistant infections (Miszke et al., 2008).
Chemical Properties and Synthesis Techniques
Quantum Chemical Analysis of Pyrrolidinones : Research into the molecular properties of substituted pyrrolidinones using DFT and quantum chemical calculations has provided insights into their electronic properties, such as HOMO and LUMO energy levels. This research is pivotal for understanding the chemical behavior of pyrrolidine-based compounds in various applications, including drug design and materials science (Bouklah et al., 2012).
Synthesis of Pyrrolidine and Piperidine Derivatives : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a diamine of significant interest in medicinal chemistry, has been proposed. This method offers a simpler and potentially scalable alternative to existing synthesis routes, highlighting the ongoing innovation in the synthesis of complex organic compounds (Smaliy et al., 2011).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.
Orientations Futures
As for the future directions of “2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride”, it’s challenging to predict without specific context. The compound could be explored for various applications in chemical synthesis, pharmaceutical development, or other areas of research. For more accurate information, it’s recommended to refer to recent scientific literature in the relevant field.
Propriétés
IUPAC Name |
2-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFDMDXPWYTJMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1142779.png)